Product packaging for 7-Hydroxyhepta-4,6-diene-2,3-dione(Cat. No.:CAS No. 93376-52-4)

7-Hydroxyhepta-4,6-diene-2,3-dione

Cat. No.: B14361809
CAS No.: 93376-52-4
M. Wt: 140.14 g/mol
InChI Key: GHQZZHXPCFPSOL-UHFFFAOYSA-N
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Description

Contextualization of Reactive Oxygenated Hydrocarbons in Complex Reaction Networks

Reactive oxygenated hydrocarbons are a broad class of organic molecules that play a crucial role in a variety of complex chemical systems, from atmospheric chemistry to cellular biology. These compounds, characterized by the presence of both hydrocarbon backbones and oxygen-containing functional groups, are often key intermediates in intricate reaction networks. In atmospheric science, for instance, the oxidation of volatile organic compounds leads to the formation of a myriad of oxygenated hydrocarbons that influence air quality and climate. In biological systems, reactive oxygen species and their interactions with organic molecules are fundamental to processes such as cell signaling and oxidative stress. The reactivity of these hydrocarbons is dictated by the nature and arrangement of their functional groups, which can include hydroxyls, carbonyls, and carbon-carbon double bonds. These functionalities often act in concert, leading to complex and often unique chemical behavior.

Unique Structural Features and Chemical Reactivity Potential of 7-Hydroxyhepta-4,6-diene-2,3-dione

This compound is a fascinating example of a reactive oxygenated hydrocarbon, possessing a unique combination of functional groups that suggest a rich and varied chemical reactivity. Its structure features a seven-carbon chain with a conjugated diene system, a hydroxyl group, and two adjacent carbonyl groups, forming an α-diketone moiety. This arrangement of functional groups gives rise to several notable structural features and potential reactive sites:

α-Diketone Moiety: The adjacent carbonyl groups at the 2 and 3 positions constitute an α-diketone. This functional group is known for its diverse reactivity, including the ability to undergo condensation reactions, form heterocyclic compounds, and participate in photochemistry.

Conjugated Diene System: The carbon-carbon double bonds at the 4 and 6 positions form a conjugated diene. This system can participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be susceptible to electrophilic attack.

Hydroxyl Group: The hydroxyl group at the 7-position can act as a nucleophile or a proton donor, and its presence can influence the reactivity of the adjacent diene system.

Vinylogous Acidity: The principle of vinylogy suggests that the electronic effects of the carbonyl groups can be transmitted through the conjugated diene system. This could potentially increase the acidity of the protons on the carbon adjacent to the diene, making them susceptible to deprotonation and allowing the molecule to act as a nucleophile in vinylogous aldol (B89426) or Michael reactions. nih.gov

Tautomerism: The presence of both keto and hydroxyl groups suggests the possibility of keto-enol tautomerism, which could further diversify its reactive profile. evitachem.com

The combination of these features in a single molecule makes this compound a potentially versatile building block in organic synthesis and a subject of interest for studying the interplay of different functional groups.

Overview of Existing Academic Research and Identification of Underexplored Aspects

While the unique structure of this compound suggests significant potential for novel chemistry, a comprehensive review of the academic literature reveals that this specific compound is not extensively studied. Much of the available information comes from chemical suppliers, who list it as a research chemical and a potential analog of curcumin (B1669340). evitachem.com Curcumin, a well-known natural product, and its analogs are widely investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer effects. evitachem.com

Objectives and Scope of the Comprehensive Research Outline

Given the limited availability of specific research on this compound, this article aims to provide a comprehensive overview based on the available data and the known chemistry of its constituent functional groups. The objectives are to:

Systematically present the known properties of the compound.

Discuss its potential synthesis and reactivity based on established chemical principles and the behavior of related molecules.

Highlight the potential for this compound in advanced chemical research, particularly in the context of synthetic chemistry and medicinal applications as a curcumin analog.

This article will strictly adhere to the provided outline, focusing solely on the chemical nature of this compound. It will not venture into speculative therapeutic claims but will instead provide a scientifically grounded perspective on its chemical potential, thereby identifying it as a candidate for further academic investigation.

Chemical Profile of this compound

PropertyValueSource
IUPAC Name This compound-
Alternate Name 2,4-Heptadienal, 5-hydroxy-6-oxo--
CAS Number 93376-52-4 evitachem.com
Molecular Formula C₇H₈O₃ evitachem.com
Molecular Weight 140.14 g/mol evitachem.com
Class Diketone, Curcumin Analog evitachem.com

Potential Synthetic Routes

ReactionStarting MaterialsGeneral Conditions
Aldol Condensation Acetylacetone (B45752) derivatives and appropriate aldehydesBasic conditions, often with reflux to facilitate condensation and dehydration. evitachem.com
Pabon Reaction A diketone and an aromatic aldehydeBasic conditions. A modified Pabon approach using a boron trifluoride complex of acetylacetone has been shown to be effective for synthesizing related curcuminoids.

Potential Chemical Reactions

Reaction TypeDescription
Condensation Reactions The α-diketone and active methylene (B1212753) positions can participate in condensation reactions with various electrophiles.
Oxidation The hydroxyl group can be oxidized to a carbonyl group, and the diene system is susceptible to oxidative cleavage.
Reduction The carbonyl groups can be selectively reduced to hydroxyl groups using appropriate reducing agents.
Cycloaddition Reactions The conjugated diene can act as a diene in Diels-Alder reactions with suitable dienophiles.
Nucleophilic Addition The carbonyl groups are susceptible to nucleophilic attack.
Vinylogous Reactions The extended conjugation allows for nucleophilic attack at the γ-position relative to the carbonyl groups. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B14361809 7-Hydroxyhepta-4,6-diene-2,3-dione CAS No. 93376-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93376-52-4

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

7-hydroxyhepta-4,6-diene-2,3-dione

InChI

InChI=1S/C7H8O3/c1-6(9)7(10)4-2-3-5-8/h2-5,8H,1H3

InChI Key

GHQZZHXPCFPSOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C=CC=CO

Origin of Product

United States

Theoretical Investigations of 7 Hydroxyhepta 4,6 Diene 2,3 Dione: Structure, Energetics, and Reactivity

Thermochemical Analysis of Formation and Transformation Pathways

A critical aspect of understanding the stability and reactivity of a chemical compound lies in its thermochemical properties. This involves the calculation of standard enthalpies, entropies, and Gibbs free energies of formation, as well as the evaluation of bond dissociation energies.

Calculation of Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation

No published studies were found that report the standard enthalpies (ΔHf°), entropies (S°), and Gibbs free energies (ΔGf°) of formation for 7-Hydroxyhepta-4,6-diene-2,3-dione. This fundamental thermodynamic data is essential for predicting the spontaneity of its formation and its relative stability compared to other isomers or related compounds.

Evaluation of Bond Dissociation Energies and Radical Stability

While general computational studies on β-diketones have been performed, specific bond dissociation energies (BDEs) for the various C-H, O-H, C-C, and C-O bonds within this compound have not been reported. Such data is crucial for predicting the most likely sites for radical attack and for understanding its antioxidant potential and degradation mechanisms. For instance, computational studies on similar curcuminoids often utilize Density Functional Theory (DFT) to analyze BDEs and predict antioxidant activity. However, these findings cannot be directly extrapolated to provide quantitative data for the title compound.

Potential Energy Surface (PES) Mapping and Reaction Pathways

The exploration of a compound's potential energy surface provides invaluable insights into its reaction mechanisms, identifying stable intermediates and the energy barriers that govern its transformations.

Identification and Characterization of Stationary Points on the PES

A detailed map of the potential energy surface for this compound, which would include the geometries and energies of its various conformers, tautomers, and other stationary points, is not available. This information is a prerequisite for understanding its chemical behavior.

Elucidation of Transition States and Associated Activation Barriers for Key Reactions

There is no information regarding the transition states (TS) involved in the reactions of this compound. Consequently, the activation barriers for key reaction pathways, such as a hypothetical transformation involving a transition state designated as TS6 leading to a product P4, remain uncharacterized.

Intrinsic Reaction Coordinate (IRC) Computations for Validating Reaction Paths

Intrinsic Reaction Coordinate (IRC) calculations are essential for confirming that a calculated transition state connects the correct reactants and products on the potential energy surface. Without identified transition states for the reactions of this compound, no IRC computations have been performed or reported.

No Information Found for this compound

Comprehensive searches for the chemical compound This compound have yielded no specific scientific data regarding its reaction mechanisms, kinetics, or formation pathways. Despite targeted inquiries into its potential role as a reaction intermediate, particularly from the oxidation of 2,3-dimethylphenol (B72121) by hydroxyl radicals, no relevant research findings, computational studies, or kinetic data could be retrieved from the available scientific literature and databases.

The detailed and specific nature of the requested information—including mechanistic pathways, the role of functional groups, computational predictions of rate constants, and the influence of temperature and pressure—suggests a reference to a highly specialized or non-publicly indexed source. Without access to such a source, it is not possible to provide a scientifically accurate and verifiable article on this compound.

Further investigation into chemical databases and reaction repositories also failed to identify "this compound" as a known or studied entity. Consequently, the outlined sections on its formation, kinetic studies, and the associated data tables cannot be populated.

Therefore, this report cannot fulfill the request for an article on "this compound" due to the absence of available information on the subject.

Reaction Mechanisms and Kinetics Pertaining to 7 Hydroxyhepta 4,6 Diene 2,3 Dione

Detailed Kinetic Studies of Formation and Consumption

Branching Ratios for Competing Reaction Pathways

The degradation of β-dicarbonyl compounds, particularly under thermal or photochemical stress, can proceed through several competing pathways. For curcumin (B1669340), a compound structurally similar to 7-Hydroxyhepta-4,6-diene-2,3-dione, autoxidation is a significant degradation route. nih.gov This process involves the reaction with molecular oxygen and leads to a variety of products. nih.gov

Unimolecular Reactions and Isomerization Processes

Intramolecular Hydrogen Atom Transfer and Tautomerization Pathways

A fundamental characteristic of β-dicarbonyl compounds like this compound is the existence of keto-enol tautomerism. The equilibrium between the diketo and the keto-enol forms is influenced by factors such as solvent polarity and the presence of substituents. rsc.orgmdpi.com In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. mdpi.com Conversely, polar solvents can stabilize the diketo form. researchgate.net

Density Functional Theory (DFT) calculations on various β-diketones have shown that the energy barrier for the intramolecular hydrogen transfer associated with tautomerization can be significant. rsc.orgorientjchem.org For 3-phenyl-2,4-pentanedione, the calculated barrier heights for the transition state with reference to the keto form are in the range of 30-31 kcal/mol in different solvents. orientjchem.org The electronic energy difference between the keto and enol forms for this compound was found to be significant, with the keto form being more stable. orientjchem.org The rate of keto-enol isomerization is also dependent on the substituents present in the molecule. rsc.org

Table 1: Calculated Barrier Heights and Electronic Energy Differences for Keto-Enol Tautomerism of 3-phenyl-2,4-pentanedione

SolventBarrier Height (kcal/mol)Electronic Energy Difference (Keto-Enol) (kcal/mol)
Gas Phase30.61-17.89
Cyclohexane30.82-17.34
Carbon Tetrachloride30.84-17.27
Methanol31.23-16.55
Water31.26-16.50

Data sourced from computational studies on 3-phenyl-2,4-pentanedione. orientjchem.org

Cyclization and Ring-Opening Reactions

Intramolecular cyclization is a known reaction pathway for curcuminoids, leading to the formation of compounds like cyclocurcumin. This reaction is believed to occur through an intramolecular Michael addition involving the enol oxygen and the enone group. nih.gov The degradation of curcumin can also lead to the formation of a bicyclopentadione product through a complex process involving oxygenation and double cyclization of the heptadienedione chain. nih.gov This transformation proceeds through unstable intermediates such as a spiroepoxide and a vinylether. mdpi.com The spiroepoxide intermediate has been shown to be an electrophile capable of reacting with nucleophiles like N-acetylcysteine. mdpi.com

Bimolecular Reactions and Subsequent Transformations

Reaction with Oxidants and Reductants

The presence of a β-dicarbonyl moiety and a conjugated system makes this compound susceptible to reactions with both oxidants and reductants. The antioxidant properties of the structurally similar curcumin are well-documented and are attributed to its ability to scavenge free radicals. The reaction of curcumin with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) follows bi-exponential kinetics, suggesting a two-step process. rsc.org The rate constants for this reaction are dependent on the number of phenolic hydroxyl groups, indicating a separated coupled proton-electron transfer mechanism. rsc.org

Table 2: Rate Constants for the Reaction of Curcumin and its Analogue with DPPH•

CompoundRate Constant (kα) (M⁻¹s⁻¹)
Curcumin (two phenolic OHs)1.8 x 10⁴
Curcumin 4'-methyl ether (one phenolic OH)7.5 x 10³
Curcumin 4',4''-dimethyl ether (no phenolic OHs)~0

Data obtained from kinetic studies in absolute ethanol (B145695) at 25°C. rsc.org

Curcumin can also act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen upon irradiation. acs.org The quantum yield for singlet oxygen production by curcumin in acetonitrile (B52724) has been measured to be 0.11. acs.orgacs.org

Pathways Leading to Further Fragmentation or Polymerization

The degradation of this compound, particularly under thermal or photochemical conditions, can lead to the cleavage of the heptadiene chain, resulting in smaller fragmentation products. For curcumin, thermal degradation has been shown to yield products such as vanillin (B372448) and ferulic acid. researchgate.netresearchgate.net The degradation kinetics of curcumin often follow first-order kinetics, with the rate being dependent on factors like pH and temperature. nih.gov For instance, the degradation of curcumin in a buffer/methanol mixture at pH 8.0 shows a clear increase in the observed rate constant with increasing temperature. nih.gov Photodegradation of curcuminoids also leads to the formation of smaller phenolic compounds. mdpi.com The photodegradation quantum yield for bisdemethoxycurcumin, a curcumin analogue, has been determined to be 0.080 in acetonitrile and 0.061 in methanol. nih.gov

The reactive functional groups in this compound also allow for its incorporation into polymeric structures. For example, curcumin has been condensed with N,N'-di-Boc-L-cystine to form a self-degradable polymer. researchgate.net This indicates that under appropriate conditions, this compound could undergo polymerization or be used as a monomer in the synthesis of functional polymers.

Advanced Research Methodologies for Studying Transient Chemical Intermediates

In Situ Spectroscopic Techniques for Mechanistic Insights

In situ spectroscopic techniques allow for the observation of chemical reactions as they occur, providing real-time information on the formation and decay of intermediates without disturbing the system.

Time-resolved infrared (TR-IR) spectroscopy is a powerful tool for obtaining structural information about transient species. nih.govunipr.it By monitoring changes in the infrared spectrum over time, from picoseconds to milliseconds, researchers can identify functional groups of intermediates and track their kinetic behavior. nih.govyoutube.com This technique is particularly well-suited for studying photoinduced reactions, where an initial light pulse can trigger the reaction. unipr.it

For instance, in the study of photoinduced reactions of metal-carbonyl complexes, TR-IR can reveal the dynamics of ligand exchange and the formation of coordinatively unsaturated intermediates. nih.gov Similarly, the photochemistry of dienones and quinones often involves ring-opening reactions to form conjugated ketenes or valence isomerization, processes that can be effectively monitored using TR-IR in combination with matrix isolation techniques. researchgate.net In the context of a molecule like 7-Hydroxyhepta-4,6-diene-2,3-dione, TR-IR could potentially track changes in the carbonyl and hydroxyl stretches, as well as shifts in the C=C stretching frequencies of the diene system upon photochemical or thermal activation.

The application of TR-IR extends to various fields, including photobiology and semiconductor research, highlighting its versatility in elucidating the mechanisms of photoinduced processes. nih.gov The ability of TR-IR to provide detailed structural information on excited states is a key advantage over other techniques like transient visible absorption. reading.ac.uk

Resonance Raman (rR) spectroscopy offers another avenue for obtaining detailed vibrational information about transient species. This technique provides selective enhancement of Raman signals for chromophoric molecules, allowing for the focused study of specific parts of a molecule involved in an electronic transition. stfc.ac.uk This selectivity makes rR spectroscopy an excellent tool for identifying the vibrational "fingerprint" of a specific intermediate, even in a complex reaction mixture.

A key application of rR spectroscopy is in characterizing the excited states of molecules. For example, it has been used to study the triplet excited states of pentacene (B32325) derivatives and perylene (B46583) diimides, providing unique vibrational signatures for each state. escholarship.org In systems involving conjugated dienes, rR spectroscopy can probe the changes in the C=C stretching modes upon excitation or reaction, offering insights into the degree of electron delocalization and conformational changes. rsc.org For a compound containing a conjugated diene system, such as this compound, rR could elucidate the structure of electronically excited states or radical intermediates formed during a reaction.

The primary challenge with rR spectroscopy can be interference from fluorescence. However, techniques have been developed to mitigate this issue, such as using excitation wavelengths outside the fluorescence emission band or employing computational methods to subtract the fluorescence background. stfc.ac.ukescholarship.org

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing complex reaction mixtures containing multiple reactants, intermediates, and products.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It separates components of a mixture in the gas phase, and the mass spectrometer provides detailed structural information and accurate mass measurements for each separated component.

In the context of studying transient intermediates, GC-MS is often used to analyze the stable end-products of a reaction, which can provide clues about the preceding intermediates. Pyrolysis-GC-MS, a variation of the technique, involves thermally decomposing a sample in the absence of oxygen, followed by GC-MS analysis of the resulting fragments. youtube.com This method is particularly useful for characterizing polymers and other non-volatile materials. youtube.comresearchgate.net For example, the thermal cracking of polyethylene (B3416737) and polypropylene (B1209903) produces a complex mixture of hydrocarbons, which can be identified using high-resolution GC-MS. researchgate.net

The thermal decomposition of a compound like this compound could lead to a variety of smaller, volatile fragments. GC-MS analysis of these fragments would help in reconstructing the decomposition pathway and inferring the structure of transient species formed during the process.

For non-volatile or thermally labile intermediates, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the technique of choice. LC separates the components of a mixture in the liquid phase, making it suitable for a wider range of compounds than GC. The use of a high-resolution mass spectrometer allows for the determination of elemental compositions of unknown compounds, which is invaluable for identifying novel intermediates.

LC-HRMS is widely used in metabolomics, environmental analysis, and pharmaceutical research to identify and quantify compounds in complex matrices. Its application in studying reaction mechanisms allows for the direct detection of non-volatile intermediates that would not be amenable to GC-MS analysis. For a polyfunctional molecule like this compound, which is likely to be non-volatile, LC-HRMS would be an essential tool for separating it from other reaction components and confirming its molecular formula and structure through fragmentation analysis.

Photochemical and Thermochemical Activation Techniques

The generation of transient intermediates often requires an external stimulus, such as light or heat, to provide the necessary activation energy.

Photochemical activation utilizes light to promote a molecule to an electronically excited state, from which it can undergo a variety of reactions, such as isomerization, cycloaddition, or fragmentation. researchgate.netyoutube.com The photochemistry of dienones, for example, can lead to the formation of bicyclic products or ring-opened species. rsc.org The specific outcome of a photochemical reaction can be dependent on the wavelength of light used and the presence of photosensitizers. rsc.org

Thermochemical activation , or pyrolysis, involves heating a molecule to induce bond cleavage and the formation of reactive intermediates. youtube.comresearchgate.net This technique is often less selective than photochemical activation but can be used to study high-energy intermediates. The thermal decomposition of polymers is a classic example of thermochemical activation. researchgate.nettemple.edu

Both photochemical and thermochemical activation can be coupled with the spectroscopic and chromatographic techniques described above to provide a comprehensive picture of a reaction mechanism. For instance, a reaction could be initiated by a laser pulse (photochemical activation), and the subsequent evolution of transient species could be monitored by TR-IR spectroscopy. Alternatively, the stable products of a thermochemical reaction could be analyzed by GC-MS to deduce the reaction pathway.

Data Tables

Table 1: Comparison of Advanced Analytical Techniques

Technique Information Provided Suitable for Key Advantage
Time-Resolved Infrared (TR-IR) Spectroscopy Structural information of intermediates, reaction kinetics Short-lived species, photoinduced reactions Provides detailed structural information on excited states reading.ac.uk
Resonance Raman (rR) Spectroscopy Vibrational fingerprint of intermediates Chromophoric molecules, excited states High selectivity for specific parts of a molecule stfc.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile products and reactants Volatile and semi-volatile compounds Excellent separation and structural elucidation capabilities

Table 2: Compound Names Mentioned

Compound Name
This compound
Polyethylene
Polypropylene
Pentacene

Laser Flash Photolysis for Initiating Radical Reactions

Laser flash photolysis is a pump-probe technique used to study transient species by generating them with a short, intense pulse of laser light. wikipedia.orgedinst.com This "pump" pulse initiates a photochemical reaction, creating excited states, free radicals, or other intermediates. unimelb.edu.auru.ac.za The subsequent changes in the sample are monitored over time (from nanoseconds to milliseconds) by measuring the absorption of a second, weaker "probe" light source. edinst.comunimelb.edu.au This allows for the characterization of the lifetimes and reaction kinetics of these transient species. edinst.com For example, this method has been successfully used to study the triplet state and semireduced species of compounds like the antibiotic flumequine. nih.gov However, no such studies have been published for this compound.

Flow Reactor Systems for Studying Gas-Phase Kinetics

Flow reactors are essential for studying chemical kinetics, including gas-phase reactions, under continuous and well-controlled conditions. uni-due.decambridgereactordesign.com Reactants are continuously fed into a reactor, often a heated tube, where they mix and react for a defined residence time. uni-due.de By analyzing the composition of the gas mixture at the reactor outlet, typically with techniques like gas chromatography-mass spectrometry (GC/MS), researchers can determine reaction rates and derive kinetic parameters. uni-due.de These systems are particularly valuable for studying unimolecular decomposition or heterogeneous reactions at various temperatures and reaction times. uni-due.de The relationship between concentration, flow rate, and reactor volume is governed by specific design equations, which can be adapted for gas-phase systems where volumetric flow rate may vary with reaction progress. youtube.comyoutube.comyoutube.com As with laser flash photolysis, there is no documented application of flow reactor systems to investigate the gas-phase kinetics of this compound in the reviewed literature.

Due to the lack of specific research findings for this compound, no data tables can be generated.

Significance and Broader Implications of 7 Hydroxyhepta 4,6 Diene 2,3 Dione in Chemical Sciences

Role in Atmospheric Chemistry and Environmental Processes

The presence of functional groups susceptible to atmospheric oxidants suggests that 7-Hydroxyhepta-4,6-diene-2,3-dione could play a role in various atmospheric and environmental processes. The unsaturated and oxygenated nature of the molecule makes it a candidate for contributing to the complex chemistry of the troposphere.

While direct evidence for the involvement of this compound in the degradation of aromatic pollutants is not available in the current body of scientific literature, the chemistry of its structural analog, curcumin (B1669340), offers some insights. Curcumin has been investigated for its ability to act as a sensor for various environmental pollutants. nih.gov This suggests that compounds with similar structures may interact with pollutants, although the nature of these interactions—whether they lead to degradation or simply detection—requires further investigation. The photodegradation of non-phenolic curcuminoids, which share the heptadiene-dione backbone with this compound, results in the formation of smaller aromatic compounds like benzaldehyde (B42025) and cinnamaldehyde. researchgate.net This indicates that under atmospheric conditions, the degradation of such molecules could influence the budget of aromatic species.

Dicarbonyl compounds are recognized as important precursors in the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. researchgate.netmdpi.com The reactions of dicarbonyls in the aqueous phase of atmospheric aerosols and clouds can lead to the formation of low-volatility products that partition to the particle phase, contributing to SOA mass. Given that this compound is a dicarbonyl, it is plausible that it could act as an SOA precursor. Unsaturated carbonyls, another structural feature of this molecule, are also known to be involved in SOA formation. acs.org The presence of both a diene and a diketone functionality suggests that it could undergo complex, multi-generational oxidation in the atmosphere, potentially leading to the formation of highly oxygenated molecules that are key components of SOA. Isoprene epoxydiols (IEPOX), which are also oxygenated organic molecules, are known precursors to SOA formation. nih.govnih.gov

Theoretical Frameworks for Understanding Complex Organic Transformations

The study of molecules like this compound can contribute to the development and refinement of theoretical models that describe complex organic reactions in the atmosphere.

Structure-activity relationships (SARs) are valuable tools in atmospheric chemistry for predicting the reaction rates and mechanisms of organic compounds with key atmospheric oxidants like the hydroxyl radical (OH). copernicus.orgcopernicus.org The development of SARs for different classes of compounds, including aldehydes and ketones, has been an active area of research. researchgate.net By studying the reactivity of this compound, with its combination of diene and dione (B5365651) functionalities, more comprehensive SARs could be developed. These would improve our ability to predict the atmospheric lifetime and degradation pathways of a wider range of volatile organic compounds (VOCs). For instance, SARs for carbonyl compounds have been extended to include dicarbonyls and hydroxy carbonyls, highlighting the importance of functional group interactions in determining reactivity. copernicus.org

Computational chemistry plays a crucial role in elucidating the mechanisms of atmospheric reactions that are difficult to study experimentally. mdpi.comrsc.org Theoretical calculations can provide valuable information on reaction barriers, intermediates, and product branching ratios. rsc.org Experimental studies on the kinetics and products of the reactions of this compound would provide essential data for validating and calibrating these computational models. This iterative process of experimental measurement and theoretical calculation is fundamental to building accurate and predictive models of atmospheric chemistry. For example, computational studies on the atmospheric oxidation of other complex organic molecules have been validated against experimental results, leading to improved understanding of their atmospheric fate. rsc.org

Future Research Directions and Emerging Areas of Investigation

The study of this compound in the context of chemical sciences is still in its nascent stages, with numerous avenues for future research.

Key areas for future investigation include:

Atmospheric Fate and Transport: Laboratory studies are needed to determine the rate constants for the reactions of this compound with major atmospheric oxidants (OH, O3, NO3). This would allow for an estimation of its atmospheric lifetime and its potential for long-range transport.

SOA Formation Potential: Chamber studies are required to investigate the potential of this compound to form SOA under various atmospheric conditions (e.g., different NOx levels, humidity). Characterizing the chemical composition of any resulting aerosol would provide insights into the underlying formation mechanisms.

Photochemistry: The conjugated diene system in this compound suggests that it may be photochemically active. Investigating its photolysis rate and products would be crucial for understanding its daytime atmospheric chemistry. The photodegradation of related curcuminoids has been shown to produce various smaller compounds. researchgate.netmdpi.com

Aqueous-Phase Chemistry: Given the presence of polar functional groups, the chemistry of this compound in atmospheric water droplets (clouds, fog, and aerosols) warrants investigation. This could be a significant pathway for its transformation and contribution to aqueous SOA formation.

Computational Studies: Further theoretical investigations can help to predict reaction mechanisms and guide future experimental work.

By addressing these research questions, the scientific community can gain a more complete understanding of the role of complex multifunctional molecules like this compound in the intricate system of atmospheric and environmental chemistry.

Exploration of Heterogeneous Reactions Involving the Compound

Heterogeneous catalysis is a cornerstone of modern chemical synthesis, offering advantages in catalyst separation and recycling. For a molecule like this compound, with its multiple reactive sites, heterogeneous catalytic reactions could offer pathways to a variety of valuable products. The presence of both carbonyl (C=O) and hydroxyl (-OH) groups, along with a conjugated diene system, makes it a candidate for several types of transformations. evitachem.com

Hydrogenation:

The selective hydrogenation of dicarbonyl compounds is a significant area of research in fine chemical synthesis. researchgate.net In the case of this compound, the two carbonyl groups and the carbon-carbon double bonds of the diene system are all susceptible to hydrogenation. The use of supported transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium on supports like activated carbon or alumina, is a common strategy for such reactions. researchgate.net

The selectivity of the hydrogenation is a key challenge. For instance, selective hydrogenation of one carbonyl group would lead to a hydroxyketone, while the reduction of both would yield a diol. Furthermore, the diene system can also be hydrogenated. The choice of catalyst and reaction conditions (temperature, pressure, solvent) plays a crucial role in directing the reaction towards a specific product. researchgate.net For example, palladium-based catalysts have shown high selectivity towards the formation of hydroxyketones in the hydrogenation of α-diketones. researchgate.net

Oxidation:

The hydroxyl group in this compound can be oxidized to a carbonyl group, potentially leading to a triketone. evitachem.com Heterogeneous catalysts for alcohol oxidation, such as supported metal nanoparticles (e.g., gold, palladium) or metal oxides, could be employed for this transformation. The challenge would be to achieve selective oxidation of the hydroxyl group without affecting the other functional groups in the molecule.

Condensation Reactions:

The carbonyl groups of this compound can participate in condensation reactions, such as aldol (B89426) condensations, with other carbonyl-containing compounds. evitachem.com Solid acid or base catalysts, like zeolites or functionalized mesoporous silica, can be used to facilitate these reactions in a heterogeneous manner. These reactions could be used to extend the carbon chain and synthesize more complex molecules.

Data on Heterogeneous Reactions of a Related Diketone:

CatalystSupportMajor Product(s)Reference
Platinum (Pt)Activated CarbonHigh activity, mixture of hydroxyketone and diol researchgate.net
Palladium (Pd)Activated CarbonHigh selectivity to hydroxyketone researchgate.net
Rhodium (Rh)Activated CarbonHigh activity, mixture of hydroxyketone and diol researchgate.net
Ruthenium (Ru)Activated CarbonHigh selectivity to diol researchgate.net

This table is illustrative and based on the behavior of a related compound, 2,3-butanedione.

Predictive Modeling of its Behavior in Diverse Chemical Environments

Predictive modeling, utilizing computational chemistry methods like Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the behavior of molecules in various chemical environments. acs.orgnovartis.com For this compound, such models can provide insights into its structure, reactivity, and spectroscopic properties, guiding experimental work and accelerating discovery.

Quantum Mechanical Insights:

DFT calculations can be used to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules or catalytic surfaces. Furthermore, DFT can be used to calculate various electronic properties, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-poor regions. This can help predict how the molecule will interact with other polar molecules or ions.

Reaction Pathway Modeling: DFT can be used to model the entire course of a chemical reaction, including the structures of reactants, transition states, and products. By calculating the energy barriers for different reaction pathways, it is possible to predict which reactions are most likely to occur and under what conditions. acs.org

Modeling in Heterogeneous Catalysis:

In the context of heterogeneous catalysis, predictive modeling can be used to study the adsorption of this compound onto a catalyst surface. By modeling the interactions between the molecule and the active sites of the catalyst, researchers can gain a deeper understanding of the catalytic mechanism and what factors control the selectivity of the reaction. acs.org For example, DFT calculations could be used to investigate how the different functional groups of the molecule bind to a platinum surface, providing clues as to which group is most likely to react.

Predictive Data for a Related Compound:

Specific predictive modeling data for this compound is not available in the reviewed literature. However, the following table presents calculated physicochemical properties for the related compound 4-Hydroxyheptane-2,6-dione from the PubChem database, which are derived from computational models.

PropertyValueUnitSource
Molecular Weight144.17 g/mol PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem
Exact Mass144.078644241DaPubChem
Topological Polar Surface Area54.4ŲPubChem
Heavy Atom Count10PubChem

This data is for the related compound 4-Hydroxyheptane-2,6-dione and is computationally generated.

Q & A

Q. What are the established synthetic routes for 7-Hydroxyhepta-4,6-diene-2,3-dione, and what key intermediates are involved?

The synthesis typically involves conjugated diene systems and ketone functionalities. A common approach is the oxidation of precursor alcohols or aldehydes under controlled conditions. For example, hydroxylation of hepta-4,6-dien-2,3-dione derivatives using catalytic oxidants like TEMPO or metal-based catalysts can yield the target compound. Intermediate characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and avoid side reactions such as over-oxidation .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Purification via column chromatography (using silica gel or reverse-phase matrices) coupled with recrystallization in aprotic solvents is recommended. Analytical techniques like HPLC (with UV detection at 254 nm) and mass spectrometry (ESI-MS or MALDI-TOF) are essential for verifying purity (>95%) and structural integrity. Discrepancies in spectral data (e.g., unexpected carbonyl peaks in IR) may indicate residual solvents or degradation products, necessitating iterative purification .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR can resolve the conjugated diene system (δ 5.5–6.5 ppm for protons; δ 120–140 ppm for carbons) and ketone groups (δ 200–210 ppm).
  • IR : Strong absorbance bands at ~1680 cm1^{-1} (α,β-unsaturated ketone) and ~3400 cm1^{-1} (hydroxyl group).
  • UV-Vis : λmax ~280 nm due to π→π* transitions in the conjugated system. Cross-referencing with computational simulations (DFT-based IR/NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

The compound’s α,β-unsaturated ketone moiety makes it susceptible to nucleophilic attack and photodegradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitoring can identify degradation pathways. Buffered solutions (pH 2–9) reveal hydrolysis trends, with acidic conditions favoring ketone hydration and alkaline conditions promoting diene isomerization .

Q. What computational strategies can predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron distribution in the conjugated system, identifying reactive sites for electrophilic/nucleophilic interactions. Molecular docking studies (AutoDock Vina) assess binding affinities with enzymes like cyclooxygenase or dehydrogenases, guiding hypotheses for biological activity .

Q. How can conflicting data on the compound’s biological activity be resolved?

Contradictions in bioassay results (e.g., antioxidant vs. pro-oxidant effects) often arise from assay conditions (e.g., DPPH vs. ORAC methods) or solvent interference. Replicating experiments with standardized protocols (e.g., fixed concentrations in DMSO/PBS) and orthogonal assays (e.g., ROS detection via fluorescence) is critical. Meta-analyses of structurally similar diarylheptanoids (e.g., ginger-derived analogs) provide comparative insights .

Q. What experimental designs optimize the study of its interaction with biomolecules?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics with proteins. For cellular studies, use knockout models (e.g., CRISPR-edited cells lacking specific receptors) to isolate mechanisms. Control experiments with enantiomers or deuterated analogs clarify stereochemical influences .

Methodological Guidance

Q. How to address solubility challenges in aqueous assays?

Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Dynamic Light Scattering (DLS) monitors aggregation, while micellar solubilization (using Tween-80) can enhance bioavailability without altering reactivity .

Q. What safety protocols are essential when handling this compound?

  • Use fume hoods for synthesis/purification to avoid inhalation of fine particulates.
  • PPE (nitrile gloves, lab coat) prevents dermal exposure, as α,β-unsaturated ketones may irritate mucous membranes.
  • Store under inert gas (N2) at −20°C to prevent oxidation .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Synthesize analogs with modifications at the hydroxyl or diene positions. Test against a panel of biological targets (e.g., kinases, oxidases) and correlate activity with electronic (Hammett σ values) or steric (molecular volume) parameters. Principal Component Analysis (PCA) identifies dominant SAR trends .

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